molecular formula C4H9NO3 B1330416 ethyl (hydroxymethyl)carbamate CAS No. 5027-16-7

ethyl (hydroxymethyl)carbamate

Cat. No.: B1330416
CAS No.: 5027-16-7
M. Wt: 119.12 g/mol
InChI Key: LTXYFELJDAARCU-UHFFFAOYSA-N
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Description

ethyl (hydroxymethyl)carbamate, also known as ethyl N-hydroxycarbamate, is a chemical compound with the molecular formula C3H7NO3 and a molecular weight of 105.0926 g/mol . This compound is an ester derivative of carbamic acid and is known for its various applications in scientific research and industry.

Mechanism of Action

Target of Action

Carbamic acid, hydroxymethyl-, ethyl ester, also known as ethyl carbamate, is a compound that primarily targets the immune system . It has been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Mode of Action

Ethyl carbamate initiates, facilitates, or exacerbates pathological immune processes, resulting in immunotoxicity . It induces mutations in genes coding for immunoregulatory factors and modifies immune tolerance . Ethyl carbamate is oxidized to vinyl carbamate by cytochrome P450 2E1 and then converted to vinyl carbamate epoxide . This compound can covalently bind to DNA, RNA, and proteins, leading to the formation of adducts that can cause a carcinogenic effect .

Biochemical Pathways

The primary biochemical pathway affected by ethyl carbamate involves the metabolism of arginine by wine yeasts and lactic acid bacteria . These organisms generate precursors such as urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors react with ethanol to form ethyl carbamate .

Result of Action

The primary result of ethyl carbamate’s action is the induction of immunotoxicity and potential carcinogenicity . It can cause DNA damage and oxidative stress, leading to mutations and potentially cancer . Moreover, it can trigger apoptosis and increase reactive oxygen species .

Action Environment

The action of ethyl carbamate can be influenced by various environmental factors. For instance, its formation is more likely in fermented foods and alcoholic beverages, where the necessary precursors and conditions for its formation are present . Furthermore, the temperature and duration of storage and transportation can affect the levels of ethyl carbamate in these products .

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl (hydroxymethyl)carbamate can be synthesized through the esterification of carbamic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of carbamic acid, hydroxymethyl-, ethyl ester involves the continuous esterification process. This method utilizes a fixed-bed reactor where carbamic acid and ethanol are continuously fed into the reactor, and the ester product is continuously removed. This process ensures high efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

ethyl (hydroxymethyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl (hydroxymethyl)carbamate is unique due to the presence of the hydroxymethyl group, which imparts different chemical and biological properties compared to other carbamate esters. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

ethyl N-(hydroxymethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2-8-4(7)5-3-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXYFELJDAARCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198269
Record name Carbamic acid, hydroxymethyl-, ethyl ester
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5027-16-7
Record name Carbamic acid, (hydroxymethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5027-16-7
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Record name Ethyl methylolcarbamate
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Record name Carbamic acid, ethyl ester
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Record name Carbamic acid, hydroxymethyl-, ethyl ester
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Record name Ethyl (hydroxymethyl)-carbamate
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Record name ETHYL METHYLOLCARBAMATE
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